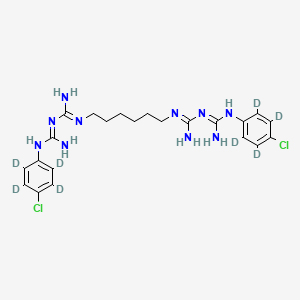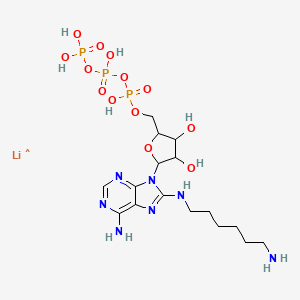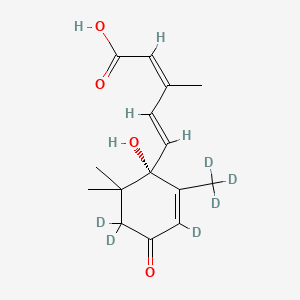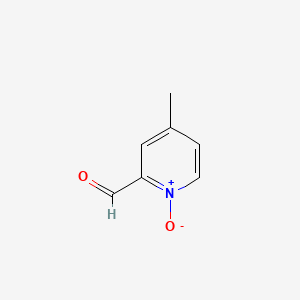
Corynecin III
概要
説明
コリネシンIIIは、コリネバクテリウム・ハイドロカルボクラストス菌によって産生される天然の抗生物質化合物です。 コリネシンIIIは、クロラムフェニコールと比較して効力は低いですが、幅広い抗菌スペクトルを示します .
準備方法
合成経路と反応条件
コリネシンIIIは、コリネバクテリウム・ハイドロカルボクラストス菌によって生合成されます。生産には、スレオニン、ホモセリン、メチオニンなどのアミノ酸をコリネシンIIのプロピオニル基に組み込むことが含まれます。 特に、コリネシンIIIのイソブチリル基は、α-ケトイソバレレートを介してL-バリンから誘導されます .
工業的生産方法
コリネシンIIIの工業的生産は、通常、制御された環境でのコリネバクテリウム・ハイドロカルボクラストスの培養を含みます。培養培地への特定のアミノ酸の添加は、生産収率を向上させる可能性があります。 このプロセスには、発酵、抽出、精製の手順が含まれ、培養液からコリネシンIIIを分離します .
化学反応の分析
反応の種類
コリネシンIIIは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されます。
還元: 還元反応は、その官能基を変更することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸の形成につながる可能性があり、還元はアルコールやアミンの生成につながる可能性があります .
科学研究への応用
コリネシンIIIには、いくつかの科学研究への応用があります。
化学: 生合成経路と抗生物質合成の研究のためのモデル化合物として使用されます。
生物学: その抗菌特性と細菌感染症との闘いにおける潜在的な使用について調査されています。
医学: クロラムフェニコールよりも効力は低いですが、その治療的可能性について探求されています。
科学的研究の応用
Corynecin III has several scientific research applications:
Chemistry: Used as a model compound for studying biosynthetic pathways and antibiotic synthesis.
Biology: Investigated for its antibacterial properties and potential use in combating bacterial infections.
Medicine: Explored for its therapeutic potential, although it is less potent than chloramphenicol.
Industry: Utilized in the development of new antibiotics and as a reference compound in antimicrobial research
作用機序
コリネシンIIIは、細菌のタンパク質合成を阻害することで抗菌効果を発揮します。それは細菌のリボソームに結合し、ペプチド結合の形成を防ぎ、タンパク質の生産を停止させます。 このメカニズムはクロラムフェニコールに似ていますが、コリネシンIIIは効力が低いです .
類似化合物の比較
類似化合物
クロラムフェニコール: 構造が類似していますが、効力がより高い強力な抗生物質。
コリネシンI、II、IV、V: 抗菌スペクトルと効力が異なるコリネシンファミリーの他のメンバー.
独自性
コリネシンIIIは、L-バリンとα-ケトイソバレレートを含む独自の生合成経路によって独特です。 クロラムフェニコールと構造的に似ていますが、効力が低いことから、抗生物質研究における比較研究に適した興味深い化合物となっています .
類似化合物との比較
Similar Compounds
Chloramphenicol: A potent antibiotic with a similar structure but higher potency.
Corynecin I, II, IV, and V: Other members of the corynecin family with varying antibacterial spectra and potencies.
Uniqueness
Corynecin III is unique due to its specific biosynthetic pathway involving L-valine and α-ketoisovalerate. Its structural similarity to chloramphenicol but lower potency makes it an interesting compound for comparative studies in antibiotic research .
特性
IUPAC Name |
N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-8(2)13(18)14-11(7-16)12(17)9-3-5-10(6-4-9)15(19)20/h3-6,8,11-12,16-17H,7H2,1-2H3,(H,14,18)/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBVSPMUTLUQHL-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80877272 | |
| Record name | DIMETHYLAMPHENICOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80877272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18048-95-8 | |
| Record name | DIMETHYLAMPHENICOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80877272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of the isobutyryl group found in Corynecin III?
A1: The research suggests that the isobutyryl group of this compound is derived from l-valine. This conclusion is based on feeding experiments where l-valine-U-14C was incorporated into this compound, suggesting a biosynthetic pathway involving α-ketoisovalerate [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,7-Diazabicyclo[4.1.0]heptane-6-carboxamide,N-methyl-(9CI)](/img/new.no-structure.jpg)



![3-Hydrazino-s-triazolo[3,4-a]phthalazine](/img/structure/B563148.png)

![2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran](/img/structure/B563152.png)


